molecular formula C9H7NO B1322751 2-Cyano-2-phenylvinylalcohol CAS No. 22252-92-2

2-Cyano-2-phenylvinylalcohol

Cat. No.: B1322751
CAS No.: 22252-92-2
M. Wt: 145.16 g/mol
InChI Key: GQNBRISQKUALEP-CLFYSBASSA-N
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Description

2-Cyano-2-phenylvinylalcohol is a versatile organic compound with a wide range of applications in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound is known for its unique chemical structure, which includes a cyano group and a phenyl group attached to a vinyl alcohol moiety.

Scientific Research Applications

2-Cyano-2-phenylvinylalcohol has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-phenylvinylalcohol can be synthesized through various synthetic routes. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of a suitable alcohol. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-phenylvinylalcohol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration or bromine for bromination.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: 2-Amino-2-phenylvinylalcohol.

    Substitution: Nitro-2-cyano-2-phenylvinylalcohol or bromo-2-cyano-2-phenylvinylalcohol.

Mechanism of Action

The mechanism of action of 2-Cyano-2-phenylvinylalcohol involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various biological molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyano-2-phenylvinylalcohol include:

  • 2-Cyano-2-phenylacetic acid
  • 2-Cyano-2-phenylpropanoic acid
  • 2-Cyano-2-phenylethanol

Uniqueness

This compound is unique due to its vinyl alcohol moiety, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both the cyano and phenyl groups enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

(E)-3-hydroxy-2-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNBRISQKUALEP-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701240579
Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62914-60-7, 22252-92-2
Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62914-60-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC17323
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Record name Benzeneacetonitrile, α-(hydroxymethylene)-, (E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-phenylacrylonitrile
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